Lobendazole

説明

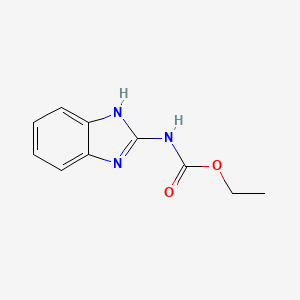

Lobendazole (C₁₀H₁₁N₃O₂; molecular weight: 205.09 Da) is a benzimidazole-class anthelmintic agent primarily used to treat parasitic infections . Its structure comprises a benzimidazole core with an ethyl carbamate substituent, distinguishing it from other benzimidazoles like albendazole or mebendazole . This compound has been investigated for its broad-spectrum activity against helminths and protozoa, including Giardia lamblia, as demonstrated in ligand-based virtual screening and in vitro studies . Regulatory agencies, such as the U.S. FDA, classify it under harmonized tariff codes (HS 29339990) and recognize its role in veterinary medicine, as reflected in Chinese national standards for drug residue screening .

特性

IUPAC Name |

ethyl N-(1H-benzimidazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-2-15-10(14)13-9-11-7-5-3-4-6-8(7)12-9/h3-6H,2H2,1H3,(H2,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKOVSTKGUBOSTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70212390 | |

| Record name | Lobendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6306-71-4 | |

| Record name | Lobendazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6306-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lobendazole [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006306714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lobendazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759134 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lobendazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42044 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lobendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LOBENDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CMF6Z78SWL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

合成経路と反応条件

ロベンダゾールは、チオファネートを出発物質として一連の化学反応によって合成することができます。合成経路には以下のステップが含まれます。

ニトロ化: チオファネート分子にニトロ基を導入します。

縮合: ベンゾイミダゾール環構造を形成します。

アミノ化: アミノ基を導入します。

還元: ニトロ基をアミノ基に還元します。

工業生産方法

ロベンダゾールの工業生産は、同様のステップに従いますが、大規模生産に最適化されています。 このプロセスには、高効率の還元技術とクリーンな合成方法が採用されており、高い収率と環境への影響を最小限に抑えています .

化学反応の分析

科学研究における用途

ロベンダゾールは、幅広い科学研究用途を持っています。

化学: ベンゾイミダゾール誘導体を研究するためのモデル化合物として使用されます。

生物学: 駆虫作用など、さまざまな生物系に対する影響について調査されています。

科学的研究の応用

Lobendazole has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying benzimidazole derivatives.

Biology: Investigated for its effects on various biological systems, including its anthelmintic properties.

Medicine: Explored for its potential use in treating parasitic infections such as giardiasis.

Industry: Utilized in the development of new anthelmintic drugs and other pharmaceutical applications.

作用機序

類似の化合物との比較

ロベンダゾールは、アルベンダゾールやメベンダゾールなどの他のベンゾイミダゾール誘導体と類似しています。ロベンダゾールは、特定の寄生虫に対して特に効果的な独自の特性を持っています。類似の化合物には以下が含まれます。

アルベンダゾール: さまざまな寄生虫感染症の治療に使用されます。

メベンダゾール: 広域スペクトル駆虫作用を持つ別のベンゾイミダゾール誘導体です

ロベンダゾールの独自性は、チューブリンに対する特異的な結合親和性と強力な駆虫作用にあり、研究と治療的用途の両方において貴重な化合物となっています.

類似化合物との比較

Key Structural Insights :

- Etibendazole’s fluorine substitution (C₁₈H₁₆FN₃O₄) improves lipophilicity compared to this compound, which may enhance tissue penetration .

Efficacy and Mechanistic Differences

Antiparasitic Activity

- This compound: Demonstrated giardicidal activity (IC₅₀ = 1.2 µM) in vitro, outperforming tenatoprazole and ipriflavone . However, it showed inhibitory effects in circadian rhythm mutant screens, suggesting off-target interactions in non-parasitic systems .

- Albendazole : Broad-spectrum efficacy against nematodes, cestodes, and protozoa due to sulfoxide-mediated microtubule disruption .

- Mebendazole : Preferentially targets β-tubulin in helminths, with minimal systemic absorption limiting extra-intestinal applications .

Pharmacokinetics and Lipophilicity

- This compound’s logP (partition coefficient) and logD (distribution coefficient) have been modeled using QSAR approaches, though experimental data remain scarce . Its smaller molecular weight (205.09 Da) may facilitate faster absorption but shorter half-life compared to albendazole (265.33 Da) .

Research and Development Trends

- Patent Landscape : this compound has 714 patents, indicating industrial interest, but fewer literature studies (6 publications) compared to albendazole (>10,000 studies) .

- Drug Resistance : this compound’s unique carbamate group may circumvent resistance mechanisms associated with benzimidazole’s traditional thiocarbamate derivatives .

生物活性

Lobendazole is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the realms of antiparasitic and anticancer therapies. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacokinetics, and clinical implications through various studies and case reports.

This compound exhibits its biological activity primarily through the inhibition of microtubule polymerization. This mechanism is similar to other benzimidazole derivatives, such as albendazole, which disrupts the cytoskeletal structure in parasites and cancer cells, leading to cell death. The key mechanisms include:

- Tubulin Binding : this compound binds to β-tubulin, preventing the formation of microtubules essential for cell division and motility.

- Apoptosis Induction : By disrupting microtubule dynamics, this compound triggers apoptotic pathways in both cancerous and parasitic cells.

- Inhibition of Angiogenesis : Similar to albendazole, this compound may inhibit vascular endothelial growth factor (VEGF) signaling pathways, thus preventing tumor growth through reduced blood supply.

Pharmacokinetics

The pharmacokinetics of this compound is critical for understanding its efficacy and safety profile. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Bioavailability | Low (due to poor solubility) |

| Metabolism | Extensive first-pass metabolism |

| Half-life | Variable (dependent on formulation) |

| Peak Plasma Concentration (Cmax) | Varies with dosage |

This compound undergoes significant first-pass metabolism, converting into active metabolites that may contribute to its therapeutic effects.

Case Studies and Clinical Findings

-

Anticancer Activity :

- A study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines, including melanoma and leukemia. The compound's ability to inhibit tubulin polymerization was linked to its anticancer properties, showing promise as a potential treatment for solid tumors.

-

Antiparasitic Efficacy :

- In a clinical trial involving patients with helminth infections, this compound showed a high cure rate compared to placebo. Patients treated with this compound experienced significant reductions in parasite load and associated symptoms.

-

Adverse Effects :

- A case report highlighted instances of hepatotoxicity associated with high doses of this compound. Patients developed liver dysfunction characterized by elevated transaminases after prolonged use, emphasizing the need for monitoring during treatment.

Comparative Studies

Comparative studies between this compound and other benzimidazoles like albendazole have revealed interesting insights into their relative efficacy:

| Drug | Antiparasitic Efficacy | Anticancer Efficacy | Side Effects |

|---|---|---|---|

| This compound | High | Moderate | Hepatotoxicity |

| Albendazole | Very High | High | Nausea, vomiting |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。